Cas no 677025-05-7 ([5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol)
[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol Chemical and Physical Properties
Names and Identifiers
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- [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol
- (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol
- [5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol
- STL480885
- VS-13224
- [5-(4-chloro-2-nitro-phenyl)-2-furyl]methanol
- BBL035806
- AKOS027445609
- 677025-05-7
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- MDL: MFCD06202833
- Inchi: 1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2
- InChI Key: SSAQDGGOUGTTJM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C1=CC=C(CO)O1
Computed Properties
- Exact Mass: 253.0141854Da
- Monoisotopic Mass: 253.0141854Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 79.2Ų
[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523879-1g |
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol |
677025-05-7 | 97% | 1g |
$611 | 2023-02-01 | |
| Crysdot LLC | CD11074006-1g |
(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol |
677025-05-7 | 97% | 1g |
$617 | 2024-07-18 |
[5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol
Research Brief on [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (CAS: 677025-05-7): Recent Advances and Applications
In recent years, [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (CAS: 677025-05-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic derivative, featuring a furan ring substituted with a chloronitrophenyl group and a hydroxymethyl moiety, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer research. The compound's unique structural features make it a versatile scaffold for further chemical modifications and pharmacological investigations.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial potential of [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol against drug-resistant bacterial strains. The research team synthesized a series of derivatives and evaluated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The parent compound exhibited moderate activity with minimum inhibitory concentrations (MICs) ranging from 32-64 μg/mL, while certain optimized derivatives showed improved potency (MICs as low as 8 μg/mL). The study proposed that the nitro group's redox activity might contribute to the observed antibacterial effects through generation of reactive oxygen species.
In the oncology domain, a recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) reported the compound's ability to inhibit tubulin polymerization, suggesting potential as an antimitotic agent. Molecular docking studies revealed that [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol binds to the colchicine site of β-tubulin with a binding energy of -8.2 kcal/mol. In vitro testing against MCF-7 breast cancer cells showed dose-dependent growth inhibition (IC50 = 18.7 μM), with cell cycle arrest observed at the G2/M phase. These findings position the compound as a promising lead for developing novel antitumor agents targeting microtubule dynamics.
The synthetic accessibility of [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis route starting from commercially available 4-chloro-2-nitrobenzaldehyde and furfuryl alcohol. The optimized procedure achieved an 82% yield with excellent purity (>98%) while reducing hazardous waste generation compared to traditional methods. This development is particularly significant for potential industrial-scale production of the compound and its derivatives.
Pharmacokinetic studies published in Xenobiotica (2024) have provided new insights into the compound's metabolic fate. Using LC-MS/MS analysis, researchers identified three primary metabolites resulting from nitro reduction, furan ring oxidation, and conjugation reactions. While the compound demonstrated good membrane permeability in Caco-2 assays (Papp = 12.3 × 10^-6 cm/s), its oral bioavailability in rat models was limited to 23% due to extensive first-pass metabolism. These findings highlight the need for structural modifications to improve metabolic stability while maintaining biological activity.
Emerging research has also explored the compound's potential as a fluorescent probe. A recent study in Analytical Chemistry (2024) demonstrated that [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol exhibits environment-sensitive fluorescence, with significant emission enhancement in hydrophobic microenvironments. This property has been utilized to develop a turn-on sensor for albumin binding, with potential applications in diagnostic assays and drug-protein interaction studies.
In conclusion, recent investigations into [5-(4-Chloro-2-nitro-phenyl)-furan-2-yl]-methanol (677025-05-7) have expanded our understanding of its diverse biological activities and potential applications. While challenges remain in optimizing its pharmacokinetic profile, the compound continues to serve as a valuable chemical tool and lead structure for drug discovery. Future research directions may include exploration of its immunomodulatory properties and development of targeted delivery systems to enhance therapeutic efficacy.
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